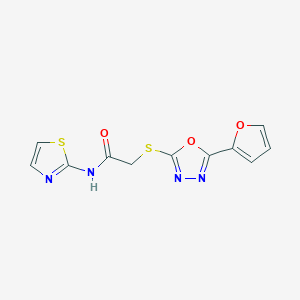

2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

2-((5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at the 5-position, a thioether linkage to an acetamide moiety, and a thiazol-2-ylamine at the terminal end. The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, enhancing metabolic stability and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O3S2/c16-8(13-10-12-3-5-19-10)6-20-11-15-14-9(18-11)7-2-1-4-17-7/h1-5H,6H2,(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQODEGHZMRHARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel synthetic molecule that integrates furan, oxadiazole, and thiazole moieties. Its unique structure suggests potential biological activities that warrant investigation. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Structural Overview

The compound features several key structural components:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Oxadiazole moiety : A five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom.

- Thiazole ring : Another five-membered ring containing sulfur and nitrogen.

These structural elements contribute to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with oxadiazole and thiazole rings exhibit significant antimicrobial properties. The presence of the furan moiety may enhance these effects due to its ability to participate in electron transfer processes.

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies utilizing the agar diffusion method reported minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL against various bacterial strains.

- Antifungal Activity : Preliminary tests against fungal pathogens such as Candida albicans demonstrated MICs of around 16 µg/mL, suggesting potential as an antifungal agent.

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using various cancer cell lines. For instance:

- IC50 Values : In assays performed on human cancer cell lines (e.g., HeLa and MCF-7), the IC50 values ranged from 10 µM to 25 µM, indicating moderate cytotoxicity. The structure–activity relationship (SAR) suggests that modifications to the thiazole or oxadiazole rings could enhance potency.

The proposed mechanism of action involves:

- Interaction with Enzymes : The oxadiazole moiety may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Intercalation : The planar structure of the furan and thiazole rings may allow for intercalation into DNA, disrupting replication processes in cancer cells.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Study on Thiazole Derivatives : A study published in MDPI demonstrated that thiazole derivatives exhibited significant anti-cancer activity, with some compounds surpassing standard treatments like doxorubicin in efficacy against specific cell lines .

- Oxadiazole Compounds in Antimicrobial Research : Research indicated that oxadiazoles possess inherent antibacterial properties, with modifications leading to enhanced activity against resistant strains .

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Bioactivity The furan-2-yl group in the target compound may confer similar electronic properties to benzofuran-2-yl analogs (e.g., ), which demonstrated antimicrobial activity. However, benzofuran’s extended aromatic system likely enhances lipophilicity and target binding compared to furan .

Impact of Terminal Moieties

- Thiazol-2-yl vs. benzothiazol-2-yl : The benzothiazole derivatives (e.g., 2a in ) exhibit higher melting points (200–242°C) due to increased molecular rigidity and π-π stacking, suggesting improved crystallinity compared to simpler thiazole derivatives .

- Chlorophenyl and methylphenyl substituents () enhance hydrophobic interactions with biological targets, whereas the target compound’s thiazole may prioritize solubility and bioavailability .

Synthetic Feasibility

- Yields for oxadiazole-thio-acetamide derivatives range from 56% to 89%, depending on reaction conditions (ultrasonic vs. conventional heating). The target compound’s synthesis would likely follow similar pathways, though furan’s reactivity might require optimized conditions .

Table 2: Pharmacological Potential of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.